Cas no 2138809-82-0 (tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate)

tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl (2E)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoate
- 2138809-82-0
- EN300-844778
- tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate
-
- Inchi: 1S/C14H15F3O2S/c1-13(2,3)19-12(18)9-6-10-4-7-11(8-5-10)20-14(15,16)17/h4-9H,1-3H3/b9-6+
- InChI Key: ZEQINKCCYFDSOZ-RMKNXTFCSA-N
- SMILES: S(C(F)(F)F)C1C=CC(=CC=1)/C=C/C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 304.07448538g/mol
- Monoisotopic Mass: 304.07448538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.6Ų
- XLogP3: 4.9
tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-844778-0.25g |
tert-butyl (2E)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoate |
2138809-82-0 | 95% | 0.25g |
$723.0 | 2024-05-21 | |
Enamine | EN300-844778-0.1g |
tert-butyl (2E)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoate |
2138809-82-0 | 95% | 0.1g |
$691.0 | 2024-05-21 | |
Enamine | EN300-844778-1.0g |
tert-butyl (2E)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoate |
2138809-82-0 | 95% | 1.0g |
$785.0 | 2024-05-21 | |
Enamine | EN300-844778-1g |
tert-butyl (2E)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoate |
2138809-82-0 | 1g |
$785.0 | 2023-09-02 | ||
Enamine | EN300-844778-2.5g |
tert-butyl (2E)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoate |
2138809-82-0 | 95% | 2.5g |
$1539.0 | 2024-05-21 | |
Enamine | EN300-844778-5g |
tert-butyl (2E)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoate |
2138809-82-0 | 5g |
$2277.0 | 2023-09-02 | ||
Enamine | EN300-844778-0.05g |
tert-butyl (2E)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoate |
2138809-82-0 | 95% | 0.05g |
$660.0 | 2024-05-21 | |
Enamine | EN300-844778-10g |
tert-butyl (2E)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoate |
2138809-82-0 | 10g |
$3376.0 | 2023-09-02 | ||
Enamine | EN300-844778-0.5g |
tert-butyl (2E)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoate |
2138809-82-0 | 95% | 0.5g |
$754.0 | 2024-05-21 | |
Enamine | EN300-844778-5.0g |
tert-butyl (2E)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoate |
2138809-82-0 | 95% | 5.0g |
$2277.0 | 2024-05-21 |
tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate Related Literature
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
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5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
Additional information on tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate
Comprehensive Overview of tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate (CAS No. 2138809-82-0)
The compound tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate (CAS No. 2138809-82-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a trifluoromethylsulfanyl group and a prop-2-enoate ester, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given the increasing demand for fluorine-containing compounds due to their enhanced metabolic stability and bioavailability.
One of the key reasons for the growing interest in tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate is its role in the development of small-molecule inhibitors. The trifluoromethylsulfanyl moiety is known to improve lipophilicity and membrane permeability, which are critical factors in the design of CNS-targeting drugs. Recent studies have explored its utility in modulating protein-protein interactions, a hot topic in precision medicine and oncology research. This aligns with the current trend of targeting undruggable proteins, a frequently searched topic in AI-driven drug discovery platforms.
From a synthetic chemistry perspective, the E-configuration of the double bond in tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate offers stereochemical advantages in cross-coupling reactions. This property is highly relevant to researchers investigating click chemistry and bioorthogonal reactions, which are widely discussed in chemical biology forums. The compound’s tert-butyl ester group also provides stability under acidic conditions, making it suitable for solid-phase peptide synthesis (SPPS), a technique frequently queried in peptide therapeutics databases.
Environmental and sustainability concerns have also put fluorinated compounds like tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate in the spotlight. With the rise of green chemistry initiatives, scientists are exploring eco-friendly synthetic routes for such molecules. Searches for catalytic fluorination and solvent-free reactions have surged, reflecting the industry’s shift toward sustainable practices. This compound’s potential for late-stage functionalization further aligns with the atom economy principles emphasized in modern organic synthesis.
In the field of material science, derivatives of tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate have shown promise in the development of liquid crystals and OLED materials. The trifluoromethylsulfanyl group’s electron-withdrawing properties can tune electronic characteristics, a feature highly sought after in optoelectronic devices. This connects to trending searches on flexible displays and energy-efficient lighting, highlighting the compound’s interdisciplinary relevance.
Analytical challenges associated with tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate, such as its detection and quantification, are another area of interest. Advanced techniques like LC-MS and NMR spectroscopy are often employed, topics frequently explored in analytical chemistry communities. The compound’s chromatographic behavior under reversed-phase conditions is particularly noteworthy for researchers optimizing HPLC methods.
In summary, tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate (CAS No. 2138809-82-0) is a versatile compound with applications spanning drug discovery, material science, and sustainable chemistry. Its structural features, including the trifluoromethylsulfanyl and prop-2-enoate groups, make it a subject of ongoing research in both academic and industrial settings. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in discussions about innovative synthetic strategies and multifunctional materials.
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